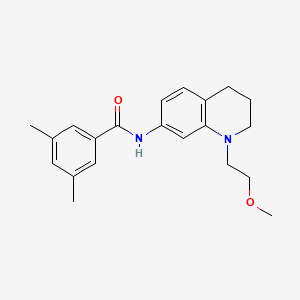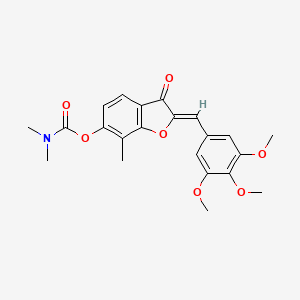
(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. One notable method for its preparation is described by Liu et al . In this process:
Molecular Structure Analysis
The compound’s molecular formula suggests a benzofuran core with appended functional groups. The presence of a dimethylcarbamate moiety indicates potential biological activity. Detailed X-ray single crystal diffraction studies reveal the precise arrangement of atoms in the crystal lattice .
Scientific Research Applications
Polymeric and Solid Lipid Nanoparticles for Drug Delivery
Polymeric and solid lipid nanoparticles, including those incorporating carbendazim and tebuconazole (compounds with carbamate functionalities similar to the query compound), have been developed for sustained release in agricultural applications. These nanoparticles offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency of active compounds, suggesting potential for the design of delivery systems in pharmaceuticals and agriculture (E. Campos et al., 2015).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds, such as benzofuran and benzimidazole derivatives, highlights the importance of these structures in developing new materials and pharmaceuticals. For instance, the synthesis of novel ceria nanoparticles from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the utility of benzofuran derivatives in materials science for creating nanomaterials with potential applications in catalysis and environmental remediation (C. Veranitisagul et al., 2011).
Corrosion Inhibition
The development of corrosion inhibitors based on indanone derivatives for protection of metals in acidic environments showcases the application of carbamate and benzofuran-like structures in industrial chemistry. These compounds effectively inhibit corrosion, suggesting that similar structures could be explored for protective coatings or additives in materials prone to corrosion (A. Saady et al., 2018).
Pharmaceutical Applications
The exploration of compounds for pharmaceutical applications, including those with benzofuran cores and carbamate functionalities, is a critical area of research. For example, studies on benzofurans and flavonoids from Morus mesozygia with hepatoprotective and antioxidant activities indicate the potential of similar structures in developing new therapeutic agents (G. W. Kapche et al., 2011).
Analytical Toxicology
The analytical characterization and toxicology of novel psychoactive substances, including benzyl derivatives of phenethylamine drugs, underscore the importance of structural analysis and toxicological assessment in the development of safe pharmaceuticals. These studies provide a framework for evaluating the safety and efficacy of new compounds before clinical application (D. Zuba & Karolina Sekuła, 2013).
Future Directions
properties
IUPAC Name |
[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-12-15(30-22(25)23(2)3)8-7-14-19(24)16(29-20(12)14)9-13-10-17(26-4)21(28-6)18(11-13)27-5/h7-11H,1-6H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPUMKCKDDYRP-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

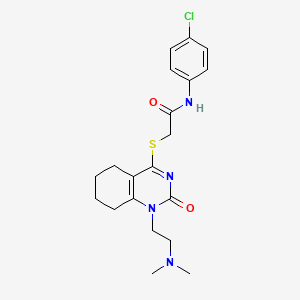
![1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2921201.png)
![5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole](/img/structure/B2921202.png)
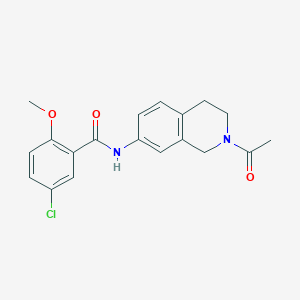
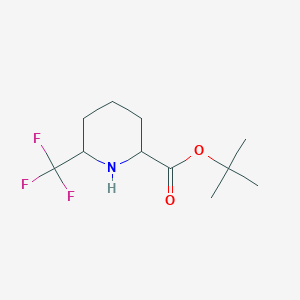
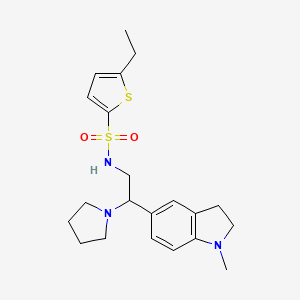
![7-[(4-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921211.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2921212.png)
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)
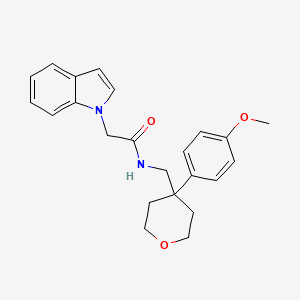
![2,6-difluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2921217.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2921219.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921220.png)
